Regioisomeric Topology Drives Distinct Molecular Properties and Bioactivity Profiles Relative to the Des-Methyl Analog
The target compound bears a methyl group at the pyrimidine 4-position, distinguishing it from the des-methyl regioisomer 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine (CAS 2034329-47-8). This extra methyl group increases molecular weight (234.26 vs. 220.23 g/mol) and calculated LogP (approx. 2.0 vs. approx. 1.2, estimated via fragment-based methods), and introduces steric constraints that modulate binding pocket complementarity . In cross-study analyses, the presence of a 4-methyl substituent on pyrimidine-oxadiazole hybrids has been correlated with improved selectivity in kinase inhibition panels and altered cellular permeability [1].
| Evidence Dimension | Molecular weight, LogP, and steric bulk |
|---|---|
| Target Compound Data | MW = 234.26 g/mol; LogP ≈ 2.0 (calculated); contains 4-methyl substituent |
| Comparator Or Baseline | 2-Methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine (CAS 2034329-47-8); MW = 220.23 g/mol; LogP ≈ 1.2 (calculated); no 4-methyl group |
| Quantified Difference | ΔMW = +14.03 g/mol (6.4% increase); ΔLogP ≈ +0.8 log units (approx. 6-fold increase in lipophilicity) |
| Conditions | Calculated molecular properties; biological context from structurally related pyrimidine-oxadiazole kinase inhibitor series |
Why This Matters
The 4-methyl group alters both physicochemical properties and target engagement potential, meaning procurement of the des-methyl analog as a substitute will confound SAR interpretation and potentially miss lead-like activity.
- [1] RSC Advances. (2025). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. RSC Advances, 15, 38998–39027. https://doi.org/10.1039/d5ra05685c View Source
